2-(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetic acid
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Overview
Description
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid is a complex organic compound characterized by the presence of fluorine and trifluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid typically involves multiple steps, starting from commercially available precursors The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the biphenyl structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Decarboxylation: Removal of the CO2 group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols, amines, and decarboxylation agents. The reaction conditions may vary depending on the desired product, but typically involve the use of catalysts, solvents, and controlled temperatures.
Major Products
The major products formed from these reactions include esters, amides, and decarboxylated derivatives. These products can be further utilized in various applications, including drug development and materials science.
Scientific Research Applications
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:
Organic Synthesis: It serves as a versatile building block in organic synthesis, allowing researchers to introduce the trifluoromethoxy group into various molecules.
Medicinal Chemistry: This compound is used in the synthesis of potential antithrombotic agents and lipoxygenase inhibitors. These agents may inhibit blood clot formation and prevent thrombotic events.
Materials Science: The unique properties of this compound make it valuable for the development of novel materials with enhanced lipophilicity and metabolic stability.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes, such as lipoxygenase, which plays a role in inflammatory processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 2-Fluoro-2-(trifluoromethoxy)acetic acid
- 4-Fluoro-3-(trifluoromethyl)phenylacetic acid
Uniqueness
2-(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)acetic acid is unique due to the presence of both fluoro and trifluoromethoxy groups on the biphenyl core. This combination enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications in drug discovery and materials science.
Properties
Molecular Formula |
C15H10F4O3 |
---|---|
Molecular Weight |
314.23 g/mol |
IUPAC Name |
2-[2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C15H10F4O3/c16-13-7-10(1-2-11(13)8-14(20)21)9-3-5-12(6-4-9)22-15(17,18)19/h1-7H,8H2,(H,20,21) |
InChI Key |
KMQWWJJQJLWFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CC(=O)O)F)OC(F)(F)F |
Origin of Product |
United States |
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